
(3-Methoxypent-1-en-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methoxypent-1-en-1-yl)benzene: is an organic compound that features a benzene ring substituted with a (3-methoxypent-1-en-1-yl) group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxypent-1-en-1-yl)benzene can be achieved through a cross-coupling reaction of allylic aryl ethers with arylmagnesium reagents. This reaction is catalyzed by nickel pincer complexes, specifically β-aminoketonato- and β-diketiminato-based pincer-type nickel (II) complexes . The reaction proceeds via a π-allyl nickel intermediate, leading to the formation of the desired product in high yield.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions: (3-Methoxypent-1-en-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation and nitration reactions, respectively.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated derivatives.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
Chemistry: (3-Methoxypent-1-en-1-yl)benzene is used as an intermediate in organic synthesis, particularly in the formation of more complex molecules through cross-coupling reactions .
Biology and Medicine:
Industry: The compound can be used in the production of specialty chemicals and materials, where its unique structural properties may impart desirable characteristics to the final products.
Mechanism of Action
The mechanism by which (3-Methoxypent-1-en-1-yl)benzene exerts its effects in chemical reactions involves the formation of intermediates, such as π-allyl nickel complexes in cross-coupling reactions These intermediates facilitate the formation of carbon-carbon bonds, leading to the desired products
Comparison with Similar Compounds
Allylbenzene: A simpler compound with an allyl group attached to a benzene ring.
Methoxybenzene (Anisole): A compound with a methoxy group attached to a benzene ring.
Cinnamyl Ethers: Compounds with a cinnamyl group attached to an ether linkage.
Uniqueness: (3-Methoxypent-1-en-1-yl)benzene is unique due to the presence of both a methoxy group and a pentenyl group attached to the benzene ring
Properties
CAS No. |
53963-37-4 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
3-methoxypent-1-enylbenzene |
InChI |
InChI=1S/C12H16O/c1-3-12(13-2)10-9-11-7-5-4-6-8-11/h4-10,12H,3H2,1-2H3 |
InChI Key |
DQBRFHQAFIYBMG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C=CC1=CC=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-5-nitropyridine](/img/structure/B14644430.png)
![{4-[Ethyl(phenyl)amino]-3-nitrophenyl}(phenyl)methanone](/img/structure/B14644436.png)
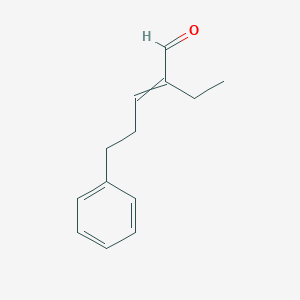

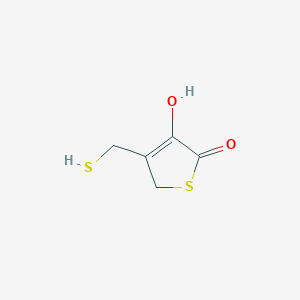
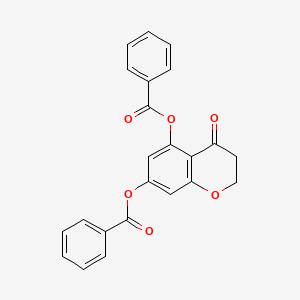
![1,3,5-Tris[(2-methylphenyl)sulfonyl]-1,3,5-triazinane](/img/structure/B14644478.png)
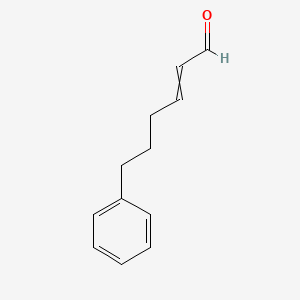
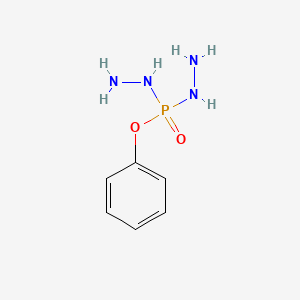
![[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]urea](/img/structure/B14644494.png)

![2-Cyano-2-{[(4-methylbenzene-1-sulfonyl)oxy]imino}acetamide](/img/structure/B14644503.png)
![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-methyl-1,3-oxazolidin-2-one](/img/structure/B14644522.png)

